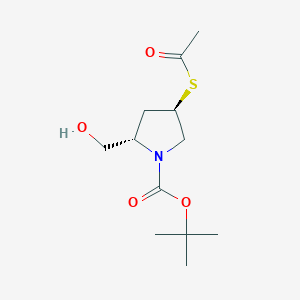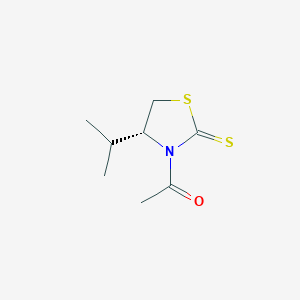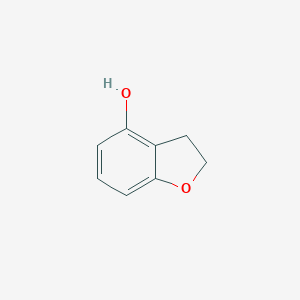
Benzyl 3-aminoazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Benzyl 3-aminoazepane-1-carboxylate is C14H20N2O2. It’s a complex molecule with a benzyl group attached to the nitrogen atom of the azepane ring.Aplicaciones Científicas De Investigación
-
Synthesis of Carboxylic Acid Esters
- Field: Organic Chemistry
- Application: Carboxylic acid esters are widely used in organic synthesis and industries. They are typically synthesized by the reaction of carboxylic acids with an excess amount of alcohols in the presence of a catalytic amount of H2SO4 .
- Method: The reaction is usually carried out using a Dean-Stark apparatus, which allows for the continuous removal of water, a byproduct of the reaction .
- Results: The reaction generally yields carboxylic acid esters, which are valuable compounds in various industries, including the pharmaceutical, fragrance, and polymer industries .
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One
- Field: Medicinal Chemistry
- Application: This research focuses on the synthesis of a compound called Furoindolin-2-One, which is found in a variety of natural products .
- Method: The synthesis involves the use of propellane frameworks and the oxidative cyclization of trisubstituted alkenes .
- Results: The result is a furoindolin-2-one structure, which corresponds to the A-B-C ring of a natural product called lapidilectine B .
Safety And Hazards
Propiedades
IUPAC Name |
benzyl 3-aminoazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRUGPUIXQPOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-aminoazepane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

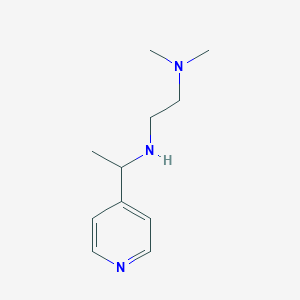

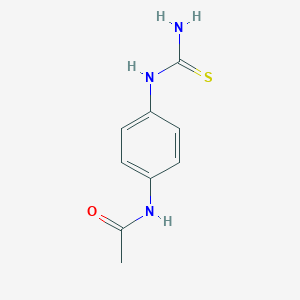

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
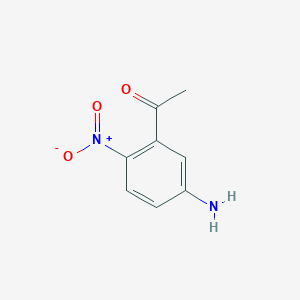
![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)
